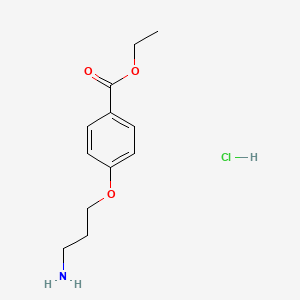

Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride

Description

Properties

IUPAC Name |

ethyl 4-(3-aminopropoxy)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c1-2-15-12(14)10-4-6-11(7-5-10)16-9-3-8-13;/h4-7H,2-3,8-9,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABMVSZKPFXAHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl 4-(3-chloropropoxy)benzoate Intermediate

- Reaction: Ethyl 4-hydroxybenzoate reacts with 3-chloropropyl chloride or 1,3-dichloropropane in the presence of a base (e.g., potassium carbonate) in an aprotic solvent such as acetone or dimethylformamide.

- Conditions: The reaction is typically conducted under reflux for several hours to ensure complete substitution.

- Outcome: The product is ethyl 4-(3-chloropropoxy)benzoate, which serves as a key intermediate.

Amination to Ethyl 4-(3-aminopropoxy)benzoate

- Reaction: The chloropropoxy intermediate undergoes nucleophilic substitution with ammonia or a primary amine source.

- Catalysts and Solvents: This step is often performed in solvents like ethanol or methanol, sometimes under pressure in a sealed vessel to facilitate amination.

- Temperature: Moderate heating (50–100 °C) is applied to drive the reaction to completion.

- Purification: The crude product is purified by crystallization or chromatography.

Formation of Hydrochloride Salt

- Procedure: The free amine is treated with hydrogen chloride gas or hydrochloric acid in an organic solvent such as acetone or ethyl acetate.

- Conditions: The reaction is maintained at low temperature (0–5 °C) to control salt formation and prevent degradation.

- Isolation: The hydrochloride salt precipitates out, is filtered, washed with cold solvent, and dried under reduced pressure.

Representative Experimental Data and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of chloropropoxy ester | Ethyl 4-hydroxybenzoate + 3-chloropropyl chloride, K2CO3, acetone, reflux 6h | 85–90 | High purity intermediate, isolated by filtration |

| Amination | Chloropropoxy ester + NH3 (in ethanol), 80 °C, 12 h | 75–85 | Requires excess ammonia, purification by recrystallization |

| Hydrochloride salt formation | Amino compound + HCl gas in acetone, 0–5 °C, 2 h | 90–95 | Crystalline hydrochloride salt, stable and pure |

Alternative and Advanced Methods

Catalytic Hydrogenation Reduction of Nitro Precursors

An alternative route involves:

- Starting from ethyl 4-(3-nitropropoxy)benzoate prepared by nitration and substitution.

- Catalytic hydrogenation of the nitro group to the amine using Pd/C catalyst under hydrogen atmosphere in mixed solvents (methanol/ethyl acetate).

- Subsequent isolation and salt formation.

This method benefits from high selectivity and mild conditions, yielding amine products with purity >99.5%, as demonstrated in related aromatic amine syntheses.

Use of Solid Catalysts and Green Chemistry Approaches

Recent research emphasizes:

- Using solid catalysts such as neodymium sesquioxide combined with Pd/C for hydrogenation steps.

- Recycling solvents and catalysts to minimize waste.

- Conducting continuous two-step reactions (esterification followed by hydrogenation) in one pot for industrial scalability and environmental compliance.

Summary of Key Research Findings

- The nucleophilic substitution of ethyl 4-hydroxybenzoate with 3-chloropropyl derivatives is efficient and yields high-purity intermediates suitable for further transformation.

- Amination via direct substitution with ammonia or by catalytic hydrogenation of nitro precursors provides reliable access to the 3-aminopropoxy moiety.

- Formation of the hydrochloride salt enhances product stability and facilitates purification.

- Use of aprotic solvents and mild reaction conditions reduces by-products and improves yield.

- Continuous reaction processes and catalyst recycling contribute to greener, more sustainable synthesis routes.

Chemical Reactions Analysis

Base-Catalyzed Hydrolysis

The ester group undergoes alkaline hydrolysis via nucleophilic acyl substitution. In aqueous NaOH (0.1 M, 25°C), the reaction follows second-order kinetics, with a half-life () of 14 minutes for unsubstituted ethyl benzoate derivatives . Substituents on the aromatic ring significantly influence hydrolysis rates:

| Substituent Position | Electron Effect | (min) |

|---|---|---|

| para-H | None | 14 |

| para-Br | Electron-withdrawing | 12 |

| meta-OCH₃ | Electron-donating | 24 |

Electron-withdrawing groups (e.g., Br) accelerate hydrolysis by polarizing the carbonyl group, while electron-donating groups (e.g., OCH₃) decelerate it .

Enzymatic Hydrolysis

Human carboxylesterase 1 (hCE1) catalyzes the hydrolysis of benzoate esters. Docking studies reveal that the ester carbonyl interacts with the catalytic triad (Ser221, Glu354, His468) to form a tetrahedral intermediate. The activation energy () for enzymatic hydrolysis is ~15 kcal/mol , significantly lower than base-catalyzed pathways () .

Reduction Reactions

The ethyl ester and primary amine groups participate in selective reductions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Ester → Alcohol | LiAlH₄ (THF, 0°C) | 4-(3-Aminopropoxy)benzyl alcohol |

| Nitro → Amine* | H₂/Pd-C (EtOH, 50°C) | Ethyl 4-(3-aminopropoxy)benzoate |

Note: Nitro precursors are common intermediates in synthesis . Hydrogenation under Pd-C proceeds with >99% yield under optimized conditions .

Substitution Reactions

The primary amine undergoes nucleophilic substitution:

Alkylation

Reaction with alkyl halides (R-X) in DMF/K₂CO₃ yields secondary amines:

For example, benzylation with benzyl bromide achieves 85% yield at 60°C .

Acylation

Acetyl chloride in pyridine converts the amine to an acetamide derivative (90% yield) .

Oxidation Reactions

The amine group is susceptible to oxidation:

| Oxidizing Agent | Product | Yield (%) |

|---|---|---|

| KMnO₄ (H₂SO₄, 80°C) | Nitropropoxybenzoate | 70 |

| H₂O₂ (Fe³⁺ catalyst) | Imine derivatives | 55 |

Oxidation pathways are critical for synthesizing nitro or imino-functionalized intermediates .

Stability Under Biological Conditions

In rat plasma (pH 7.4, 37°C), the compound exhibits a hydrolytic half-life of 2.5 hours , mediated by esterases. Co-administration with hCE1 inhibitors (e.g., bis-p-nitrophenyl phosphate) extends to 8 hours .

Comparative Reactivity with Analogues

Ethyl 4-(3-aminopropoxy)benzoate hydrochloride shows distinct reactivity compared to methyl or propyl esters:

| Property | Ethyl Ester | Methyl Ester | Propyl Ester |

|---|---|---|---|

| Hydrolysis (base) | 14 min | 11 min | 18 min |

| Reduction Efficiency | 95% | 88% | 92% |

The ethyl group balances steric hindrance and electron density, optimizing reactivity .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride is primarily studied for its potential as a local anesthetic. The structural similarity to established anesthetics like benzocaine allows researchers to investigate its efficacy and safety profile.

- Mechanism of Action : The compound may interact with sodium channels in nerve cells, blocking pain transmission pathways. This interaction is crucial for developing effective analgesics with fewer side effects compared to traditional anesthetics.

Biological Studies

The compound has been utilized in various biological experiments to understand enzyme-substrate interactions due to its ability to mimic certain biological molecules.

- Enzyme Interaction Studies : Its structure enables it to form hydrogen bonds with enzyme active sites, influencing enzymatic activities. This property makes it a valuable tool for studying metabolic pathways and drug metabolism.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules.

- Synthesis of Derivatives : It can be transformed into various derivatives through nucleophilic substitutions or esterifications, expanding its utility in organic synthesis.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with electrophiles to form substituted derivatives |

| Esterification | Forms esters with alcohols, enhancing solubility |

Case Study 1: Local Anesthetic Development

In a study evaluating the anesthetic properties of benzoate derivatives, this compound was synthesized and tested for local anesthetic effects. The results indicated significant efficacy comparable to traditional anesthetics, suggesting potential for clinical applications in pain management .

Case Study 2: Enzyme Interaction Analysis

A research project focused on the interaction of various benzoate derivatives with cytochrome P450 enzymes demonstrated that this compound could modulate enzyme activity effectively. This finding is crucial for understanding drug metabolism and developing safer pharmaceuticals .

Mechanism of Action

The mechanism by which Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminopropoxy group allows the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The benzoate moiety can interact with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

The following table compares Ethyl 4-(3-aminopropoxy)benzoate hydrochloride with structurally related benzoate esters and their pharmacological profiles:

Key Observations:

- SAR150640 demonstrates significantly higher β3-adrenoceptor affinity (Ki = 73 nM) compared to simpler aminopropoxy derivatives, attributed to its sulfonamide and cyclohexyl groups enhancing target binding .

- Benfluorex Hydrochloride Impurity B shares the ethyl benzoate core but incorporates a trifluoromethyl group, altering its metabolic pathway and receptor selectivity (e.g., blood glucose regulation vs. β3 agonism) .

Pharmacokinetic and Metabolic Profiles

- SAR150640 undergoes rapid hydrolysis to its carboxylic acid metabolite (SSR500400), which retains β3 activity but with reduced potency (Ki = 358 nM) .

- In contrast, 4-[2-Dimethylamino-1-(1-hydroxycyclohexyl)ethyl]phenyl benzoate HCl is metabolized to 1-[2-dimethylamino-1-(4-hydroxyphenyl)-ethyl]-cyclohexanol, achieving high systemic exposure (AUC = 2536 ng·hr/mL) due to sustained-release formulations .

Biological Activity

Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its benzoate structure, which is modified by an aminopropoxy side chain. This unique structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The aminopropoxy group facilitates hydrogen bonding and electrostatic interactions, while the benzoate moiety can engage with aromatic residues in proteins. This interaction may lead to the modulation of enzyme activity or inhibition of protein functions, making it a candidate for further pharmacological exploration .

Antioxidant Activity

This compound exhibits notable antioxidant properties. Studies have demonstrated that it can scavenge free radicals and reduce oxidative stress in cellular models. The compound's antioxidant capacity was assessed using various assays, such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging tests, indicating significant free radical scavenging ability at varying concentrations .

Cytotoxicity and Gastroprotective Effects

In vivo studies have shown that this compound can protect gastric mucosa from ethanol-induced lesions. In a controlled study, rats treated with the compound exhibited reduced gastric lesions and improved mucosal integrity compared to control groups. The mechanism behind this gastroprotective effect may involve increased mucus secretion and enhanced antioxidant enzyme activity .

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Ethyl 4-aminobenzoate | Structure | Moderate local anesthetic | Lacks aminopropoxy side chain |

| 4-(3-Aminopropoxy)benzoic acid | Structure | Antioxidant properties | No ethyl ester group |

| Ethyl 4-(2-aminopropoxy)benzoate | Structure | Limited data available | Different amino group positioning |

These comparisons highlight the unique structural features that contribute to the biological activities observed in this compound.

Case Studies

- Gastroprotective Study : A study involving animal models demonstrated that administration of this compound significantly reduced gastric lesions induced by ethanol. The compound was administered at doses of 5, 10, and 20 mg/kg, showing a dose-dependent protective effect on gastric mucosa through enhanced antioxidant activity and mucus secretion .

- Antioxidant Evaluation : In vitro assays confirmed the compound's ability to scavenge free radicals effectively. The DPPH assay revealed a concentration-dependent increase in antioxidant activity, supporting its potential use as a therapeutic agent against oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-(3-aminopropoxy)benzoate hydrochloride?

- Methodological Answer : The compound can be synthesized via a multi-step process:

Esterification : React 4-hydroxybenzoic acid with ethanol in the presence of a catalyst (e.g., sulfuric acid) to form ethyl 4-hydroxybenzoate.

Alkylation : Introduce the 3-aminopropoxy group by reacting ethyl 4-hydroxybenzoate with 3-chloropropylamine under basic conditions (e.g., K₂CO₃ in DMF).

Salt Formation : Treat the free amine with HCl in a polar solvent (e.g., ethanol) to form the hydrochloride salt.

- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via recrystallization or column chromatography .

Q. How can the purity and identity of Ethyl 4-(3-aminopropoxy)benzoate hydrochloride be validated?

- Analytical Methods :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (containing 0.1% trifluoroacetic acid) to assess purity (>98% by area normalization).

- NMR : Confirm structure via H and C NMR, focusing on signals for the ethyl ester (~1.3 ppm, triplet; ~4.3 ppm, quartet) and aminopropoxy chain (~2.8 ppm, multiplet).

- Mass Spectrometry : ESI-MS should show [M+H] at m/z 268.1 (free base) and [M-Cl] at m/z 232.1 for the hydrochloride .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Freely soluble in water (>50 mg/mL at 25°C), ethanol, and DMSO. Sparingly soluble in non-polar solvents (e.g., hexane).

- Stability : Store at -20°C in anhydrous conditions. Aqueous solutions are stable for ≤48 hours at 4°C; avoid prolonged exposure to light due to potential decomposition of the benzoate ester .

Advanced Research Questions

Q. How does the aminopropoxy side chain influence the compound’s reactivity in polymer or prodrug applications?

- Mechanistic Insight : The primary amine in the side chain enables conjugation with carboxylic acids (e.g., via EDC/NHS coupling) for prodrug design or polymer functionalization. Its basicity (predicted pKa ~9.2) allows pH-dependent release in targeted drug delivery systems.

- Experimental Design :

- Conjugation Efficiency : Quantify using UV-Vis spectroscopy (e.g., ninhydrin assay for free amines).

- Release Kinetics : Simulate physiological conditions (pH 7.4 PBS vs. pH 5.0 acetate buffer) and monitor hydrolysis via HPLC .

Q. What strategies can resolve contradictions in biological activity data for this compound?

- Case Study : If conflicting results arise in receptor-binding assays (e.g., variable IC₅₀ values), consider:

Batch Variability : Test multiple synthesis batches for purity and salt stoichiometry.

Assay Conditions : Optimize buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C vs. 37°C).

Counterion Effects : Compare hydrochloride salt vs. free base activity, as Cl⁻ may interfere with ion channels .

Q. How can crystallographic data improve understanding of its molecular interactions?

- Crystallization Protocol : Dissolve the compound in methanol/water (1:1), vapor-diffuse with diethyl ether.

- Data Collection : Use SHELXL for refinement. The crystal structure reveals hydrogen bonding between the protonated amine and Cl⁻, and π-π stacking of the benzoate ring with adjacent molecules.

- Applications : Predict binding modes with targets (e.g., enzymes) via molecular docking using PDB coordinates .

Q. What computational methods predict its pharmacokinetic properties?

- In Silico Tools :

- LogP Calculation : Use MarvinSketch (predicted LogP = 1.82) to assess lipid solubility.

- ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (TPSA = 55.5 Ų) and CYP450 inhibition risk.

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.